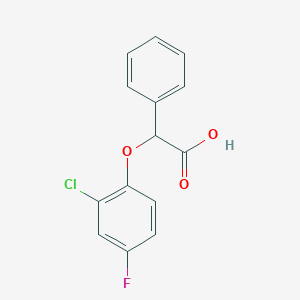

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid

Description

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLNHAANTYEWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenol Derivative Reaction with Glyoxylic Acid (Hydroxyphenylacetic Acid Route)

A classical approach involves reacting substituted chlorophenols with glyoxylic acid to form hydroxy mandelic acid intermediates, which are then reduced and dechlorinated to yield hydroxyphenylacetic acids. Although this method is primarily reported for 4-hydroxyphenylacetic acid, it provides foundational insights into related phenoxyacetic acid syntheses.

- Step a: Reaction of o-chlorophenol with glyoxylic acid under alkaline conditions to produce 3-chloro-4-hydroxy mandelic acid.

- Step b: Reduction of the mandelic acid intermediate to 3-chloro-4-hydroxyphenylacetic acid.

- Step c: Dechlorination in alkaline solution under hydrogen pressure to yield 4-hydroxyphenylacetic acid.

This method achieves an overall yield of approximately 65% relative to o-chlorophenol used.

| Stage | Reaction Description | Conditions | Yield (%) |

|---|---|---|---|

| a | o-Chlorophenol + Glyoxylic acid → 3-chloro-4-hydroxy mandelic acid | Alkaline, ~30°C, 24 h | 98 (intermediate) |

| b | Reduction of mandelic acid | Hydrogenation, alkaline | Not specified |

| c | Dechlorination | Alkaline, hydrogen pressure | ~65 total |

Note: While this method is effective for hydroxyphenylacetic acids, direct application to 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid requires adaptation due to the presence of fluorine substituents and different substitution patterns.

Copper-Catalyzed Coupling of o-Chloroacetophenone with Para-Chlorophenol

Another detailed method involves the synthesis of related phenoxyacetates via copper-catalyzed coupling reactions:

- Step 1: o-Chloroacetophenone reacts with para-chlorophenol in the presence of sodium hydroxide and copper powder under nitrogen atmosphere at 125–130°C for about 10 hours to form 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone.

- Step 2: The ketone intermediate undergoes sulfur-mediated morpholine quinoline reflux to facilitate further transformation.

- Step 3: Hydrolysis under reflux with concentrated hydrochloric acid and glacial acetic acid converts the intermediate to 2-(2-(4-chlorophenyl)phenyl)acetic acid.

- Purification: Extraction, acid-base treatments, and recrystallization steps yield the pure acid.

This method, while focused on 2-(2-(4-chlorophenyl)phenyl)acetic acid, demonstrates a robust approach adaptable for 2-(2-chloro-4-fluorophenoxy)-2-phenylacetic acid synthesis by substituting appropriate halogenated phenols and acetophenones.

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | o-Chloroacetophenone + para-chlorophenol + NaOH + Cu powder, N2, 125-130°C, 10 h | Formation of phenoxy ketone | Nitrogen atmosphere critical |

| 2 | Phenoxy ketone + sublimed sulfur + morpholine quinoline, reflux 5 h | Intermediate transformation | |

| 3 | Hydrolysis with HCl + glacial acetic acid, reflux 18 h | Acid formation | Followed by purification |

Yields reported for the final acid are high, with 431 grams of pure product obtained from 500 grams of starting acetophenone, indicating efficient conversion.

Fluoro-Substituted Phenylacetic Acid Preparation via Halogenated Benzene Derivatives

Fluoro-substituted phenylacetic acids are commonly prepared by:

- Halogenation of phenyl rings followed by chloromethylation.

- Cyanation to introduce nitrile groups.

- Hydrolysis of nitriles to the corresponding acids.

- Selective dehalogenation or substitution to adjust chloro and fluoro positions.

This method is supported by literature on fluoro phenylacetic acid synthesis, highlighting the importance of controlled chloromethylation and hydrolysis steps to maintain fluorine substituents.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The copper-catalyzed method is particularly effective for synthesizing halogenated phenoxyacetic acids with complex substitution patterns, including chloro and fluoro substituents, due to its robustness and relatively high yields.

- The glyoxylic acid method, although well-documented for hydroxyphenylacetic acids, requires modification for fluorinated analogs to prevent dehalogenation or side reactions.

- Fluorinated phenylacetic acids demand careful control of reaction conditions to avoid loss of fluorine atoms, which are critical for the biological activity of the final compound.

- Purification steps often involve acid-base extraction, recrystallization, and solvent washing to ensure high purity, essential for pharmaceutical applications.

- Industrial scale synthesis favors methods that minimize hazardous reagents and maximize yield and purity, with copper-catalyzed coupling being a promising candidate.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent positions, functional groups, or aromatic systems. Key comparisons include:

Halogen-Substituted Phenylacetic Acids

- 4-Chloro-2-fluorophenylacetic acid (CAS 194240-75-0): Substituents: Direct Cl (C4) and F (C2) on the phenyl ring. Molecular Formula: C₈H₆ClFO₂. Key Differences: Lacks the phenoxy group and α-phenyl substitution, leading to lower molecular weight (202.58 g/mol) and higher acidity due to proximity of halogens to the carboxylic acid . Applications: Used in agrochemical synthesis for herbicidal activity.

- 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid (CAS 5001-96-7): Substituents: Biphenyl system with F at C2. Molecular Formula: C₁₄H₁₁FO₂.

Sulfonamide Derivatives

- 2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid (CAS N/A): Substituents: Sulfonamide group (-SO₂NH-) at C4 of the phenyl ring. Molecular Formula: C₁₄H₁₂BrNO₄S. Key Differences: The sulfonamide group enhances hydrogen-bonding capacity, making it suitable for crystal engineering and antimicrobial applications .

Phenoxyacetic Acid Derivatives

- 2-(2-Chloro-4-fluorophenoxy)acetic acid (CAS 399-41-7): Substituents: Similar phenoxy group but lacks the α-phenyl group. Molecular Formula: C₈H₆ClFO₃. Key Differences: Simpler structure with lower steric hindrance, likely resulting in higher solubility in polar solvents .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

*Estimated based on structural analogs.

Biological Activity

2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, also known as a phenylacetic acid derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings, including case studies and biochemical analyses.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Chloro and Fluoro Substituents: The presence of chlorine and fluorine atoms enhances the compound's lipophilicity and may influence its binding affinity to biological targets.

- Phenoxy Group: This moiety is known for its role in modulating biological activity through interactions with receptors and enzymes.

Biological Activity Overview

Research indicates that 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid exhibits several biological activities:

- Anti-inflammatory Effects:

-

Enzyme Inhibition:

- Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.

-

Cellular Signaling Modulation:

- It has been observed to affect cell signaling pathways, which could lead to changes in gene expression related to inflammation and other metabolic processes.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid in animal models. The results demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following administration of the compound. The study highlighted the potential of this compound as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Enzyme Interaction

In vitro assays revealed that the compound inhibited enzyme activity related to the arachidonic acid pathway, which is crucial in inflammation. The inhibition was dose-dependent, suggesting that careful dosage could maximize therapeutic effects while minimizing side effects.

The proposed mechanism of action for 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid involves:

- Binding to Specific Receptors: The compound likely binds to receptors involved in inflammatory responses, modulating their activity.

- Inhibition of Key Enzymes: By interacting with enzymes such as cyclooxygenases (COX), it may reduce the synthesis of pro-inflammatory mediators.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution, where 2-chloro-4-fluorophenol reacts with a phenylacetic acid derivative. Key steps include:

- Activating the phenolic hydroxyl group using a base (e.g., KCO) to form a phenoxide ion.

- Coupling with a bromo- or chloro-substituted phenylacetic acid under reflux in polar aprotic solvents like DMF or DMSO.

- Monitoring reaction progress via TLC or HPLC.

Yield Optimization Strategies:

- Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Optimize temperature (80–120°C) and reaction time (12–24 hours) to balance yield and side-product formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How can the structure of 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography:

- Mass Spectrometry:

Q. What safety protocols are critical when handling 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid in the laboratory?

Methodological Answer:

- Engineering Controls: Use fume hoods to minimize inhalation exposure.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Decontamination: Immediate washing with soap/water for skin contact; eye wash stations for ocular exposure .

- Waste Disposal: Collect in halogenated waste containers; avoid mixing with strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting patterns in NMR?

Methodological Answer:

- Hypothesis Testing:

- Cross-Validation:

Q. What strategies are effective in improving the hydrolytic stability of 2-(2-Chloro-4-fluorophenoxy)-2-phenylacetic acid during biological assays?

Methodological Answer:

- Structural Modification:

- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce electron density and susceptibility to hydrolysis.

- Formulation Adjustments:

- Analytical Monitoring:

- Track stability via LC-MS/MS over 24–72 hours under assay conditions .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking:

- QSAR Modeling:

Q. What experimental approaches can address low crystallinity issues during X-ray structure determination?

Methodological Answer:

- Crystallization Optimization:

- Alternative Techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.